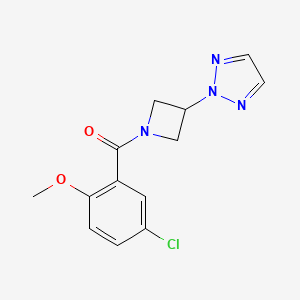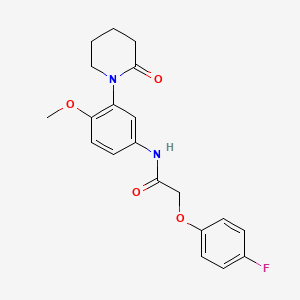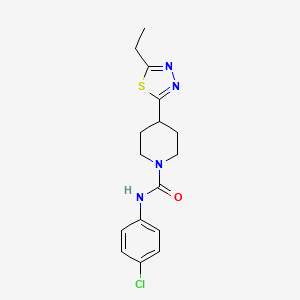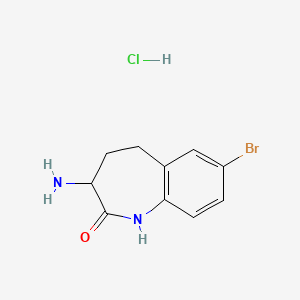
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone, is a novel molecule that has attracted the attention of researchers due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound , due to its complex structure involving triazole and azetidine units, is akin to substances explored for their unique chemical and physical properties. While direct studies on this specific compound are not available, research on similar structures highlights their potential in various scientific applications. For instance, the synthesis and characterization of triazole and triazolidin derivatives have been extensively studied, revealing the importance of these moieties in medicinal chemistry and material science. Such compounds have been synthesized with high yields and characterized using advanced techniques, including FT-IR, NMR, and X-ray crystallography, underscoring their structural diversity and applicability in drug design and synthesis (Abosadiya et al., 2018).
Catalysis and Organic Synthesis
Compounds incorporating triazole groups have been investigated for their catalytic properties. The development of new catalysts based on triazolyl methanol structures for facilitating Huisgen 1,3-dipolar cycloadditions demonstrates the utility of triazole derivatives in organic synthesis. These catalysts enable reactions under mild conditions, highlighting the potential of triazole-containing compounds in enhancing the efficiency and selectivity of chemical transformations (Ozcubukcu et al., 2009).
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties, with several studies synthesizing novel compounds to assess their effectiveness against various bacterial and fungal pathogens. The development of benzofuran based 1,2,3-triazoles, for example, demonstrates the potential of triazole derivatives in addressing microbial resistance by offering new mechanisms of action against pathogens (Sunitha et al., 2017).
Material Science and Electrochemistry
In material science, triazole derivatives have been employed as ligands and functional groups in the synthesis of new materials with desirable electronic and structural properties. The study of triazolylferrocene derivatives, for instance, highlights the role of triazole moieties in modifying the electrochemical behavior of materials, potentially leading to applications in electronic devices, sensors, and as intermediates in the synthesis of complex molecules (Zhao et al., 2013).
Propiedades
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c1-20-12-3-2-9(14)6-11(12)13(19)17-7-10(8-17)18-15-4-5-16-18/h2-6,10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBMDSKEIPTQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)

![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)
![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)




![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)



